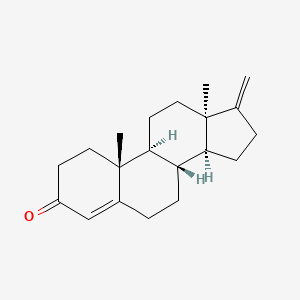
(13a)-17-Methyleneandrost-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13a)-17-Methyleneandrost-4-en-3-one is a synthetic steroid compound It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13a)-17-Methyleneandrost-4-en-3-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the use of a steroid backbone, which is then modified through a series of chemical reactions to introduce the methylene group at the 17th position and the double bond at the 4th position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(13a)-17-Methyleneandrost-4-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学研究应用
(13a)-17-Methyleneandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: It is used in research to understand the role of androgens in biological processes.
Industry: It is used in the synthesis of other steroid compounds and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (13a)-17-Methyleneandrost-4-en-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.
相似化合物的比较
Similar Compounds
Testosterone: A natural androgen hormone with a similar structure but without the methylene group at the 17th position.
Dihydrotestosterone (DHT): A more potent androgen with a similar structure but with a fully saturated A-ring.
Uniqueness
(13a)-17-Methyleneandrost-4-en-3-one is unique due to the presence of the methylene group at the 17th position, which can influence its binding affinity to androgen receptors and its overall biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other androgens.
属性
分子式 |
C20H28O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
(8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
QXEURENTQIAFIS-HVTWWXFQSA-N |
手性 SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
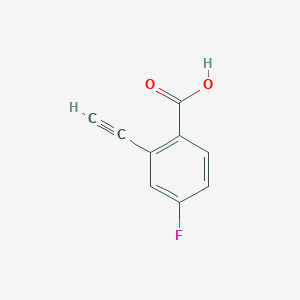
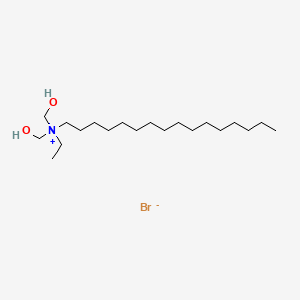
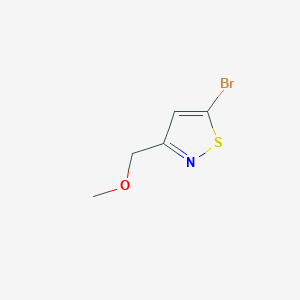
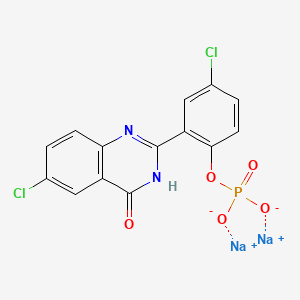
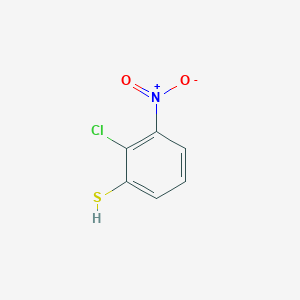
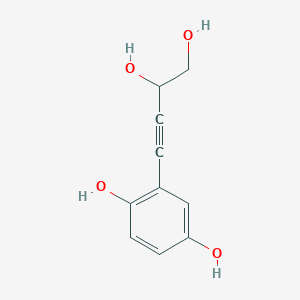
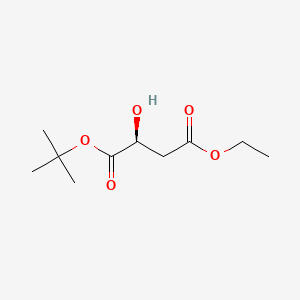
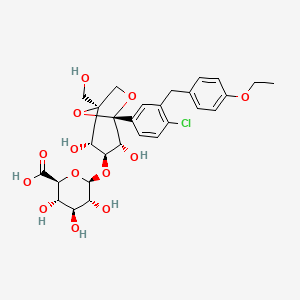
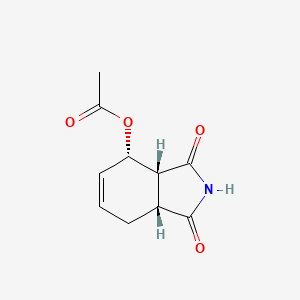
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
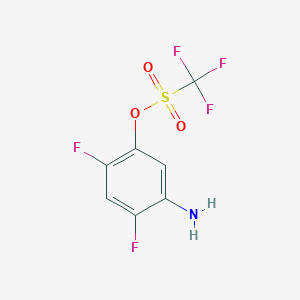
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
